Platelet Transfusion Reduction: Oprelvekin vs. Placebo
In placebo-controlled clinical trials involving patients receiving myelosuppressive chemotherapy for nonmyeloid malignancies, oprelvekin at 50 µg/kg/day subcutaneously significantly reduced the proportion of patients requiring platelet transfusions compared to placebo [1]. One study reported a reduction in transfusion requirements from 96% in the placebo group to 70% in the oprelvekin-treated group [2].
| Evidence Dimension | Proportion of patients requiring platelet transfusions |
|---|---|
| Target Compound Data | 70% required transfusion |
| Comparator Or Baseline | Placebo: 96% required transfusion |
| Quantified Difference | Absolute risk reduction of 26 percentage points |
| Conditions | Patients with nonmyeloid malignancies receiving myelosuppressive chemotherapy; oprelvekin 50 µg/kg/day subcutaneous |
Why This Matters
This reduction in transfusion burden directly impacts clinical resource utilization and patient quality of life, providing a quantifiable endpoint for formulary inclusion decisions.
- [1] Wilde MI, Faulds D. Oprelvekin: a review of its pharmacology and therapeutic potential in chemotherapy-induced thrombocytopenia. BioDrugs. 1998;10(2):159-171. View Source
- [2] Recombinant Interleukin 11. ScienceDirect. 2019. View Source
